9-Methyldecanal

Vue d'ensemble

Description

9-Methyldecanal is an organic compound with the molecular formula C₁₁H₂₂O. It is a saturated fatty aldehyde resulting from the formal oxidation of the hydroxy group of 9-methyldecan-1-ol to the corresponding aldehyde . This compound is known for its applications in the flavor and fragrance industry due to its characteristic scent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyldecanal typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-1-hexanol, a cheap and readily available material.

Hydroxyl Protection: The hydroxyl group of 6-chloro-1-hexanol is protected using dihydropyran catalyzed by para-toluene sulfonic acid to produce 6-chloro-hexyl tetrahydropyran ether.

Deprotection: The intermediate is treated under acidic conditions to remove the protecting group, yielding 8-methyl-1-decyl alcohol.

Oxidation: Finally, the alcohol is oxidized using 2,2,6,6-tetramethylpiperidinyloxy to afford this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are mild, and the yield is high, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

9-Methyldecanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohol, 9-methyldecan-1-ol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 9-Methyldecanoic acid.

Reduction: 9-Methyldecan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

9-Methyldecanal is primarily utilized as a reagent in organic synthesis and analytical chemistry. Its role includes:

- Reagent in Organic Reactions: It participates in various reactions such as oxidation, reduction, and nucleophilic substitutions.

- Analytical Standard: Used as a standard compound for calibration in chromatography.

Biology

Research has indicated that this compound plays a role in biological pathways:

- Cellular Processes: It interacts with proteins through the formation of Schiff bases, potentially affecting cellular signaling pathways.

- Odorant Properties: Studies have identified it as an odor-active compound in food products, influencing flavor profiles .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound:

- Potential Drug Development: Investigations are underway to assess its efficacy in medicinal applications, particularly in developing new pharmaceuticals targeting specific diseases.

Industry

The compound is widely used in the flavor and fragrance industry due to its pleasant scent:

- Fragrance Ingredient: It is incorporated into perfumes and personal care products for its floral and aldehydic notes .

- Flavoring Agent: Utilized in food products to enhance flavor profiles, particularly in dairy products like cheese .

Data Tables

| Application Area | Specific Use | Remarks |

|---|---|---|

| Chemistry | Reagent | Used in organic synthesis and analytical chemistry |

| Biology | Cellular Signaling | Affects protein function through Schiff base formation |

| Medicine | Drug Development | Potential therapeutic applications being researched |

| Industry | Fragrance | Commonly used in perfumes and flavoring agents |

Case Studies

Case Study 1: Flavor Profile Enhancement

A study on Gouda-type cheeses demonstrated that this compound contributes significantly to the aroma profile during maturation stages. Its presence was linked to desirable flavor characteristics that enhance consumer acceptance .

Case Study 2: Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated no significant genotoxic effects when tested under controlled conditions, supporting its use in food and fragrance applications .

Mécanisme D'action

The mechanism of action of 9-Methyldecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and cellular signaling pathways. Its effects are mediated through its ability to modify proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylundecanal: Found naturally in kumquat peel oil, used in fragrances.

2-Methyldecan-1-al: Another aldehyde with similar properties.

Uniqueness

9-Methyldecanal is unique due to its specific structure and the resulting scent profile, making it particularly valuable in the flavor and fragrance industry. Its synthesis from readily available materials also makes it economically advantageous .

Activité Biologique

9-Methyldecanal, a branched-chain aldehyde, is known for its presence in various natural sources and its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.

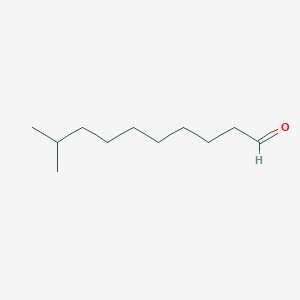

This compound is characterized by its long carbon chain and the presence of an aldehyde functional group. The molecular formula is , and it has a molecular weight of approximately 170.29 g/mol. Its structure can be represented as follows:

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases. A study showed that compounds similar to this compound can scavenge free radicals effectively, contributing to their protective effects against oxidative damage .

Hypocholesterolemic Effects

In animal studies, this compound has demonstrated hypocholesterolemic properties, which help lower cholesterol levels in the bloodstream. This effect is particularly relevant for cardiovascular health, as elevated cholesterol levels are a known risk factor for heart disease .

Anti-Androgenic Activity

This compound has been identified as a potential anti-androgenic agent. Anti-androgens are substances that inhibit the effects of androgens (male hormones) in the body. This property could have implications for treating conditions such as androgen-dependent cancers .

Hemolytic Activity

The compound also shows hemolytic activity, which involves the lysis of red blood cells. While this property can be detrimental in uncontrolled scenarios, it may have applications in targeted therapies where selective destruction of certain cell types is desired .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging : The aldehyde group in this compound may react with free radicals, neutralizing them and preventing cellular damage.

- Cholesterol Metabolism Modulation : It may influence lipid metabolism pathways, leading to reduced cholesterol absorption or increased excretion.

- Hormonal Pathway Interference : By modulating androgen receptor activity, this compound could alter the signaling pathways associated with androgen action.

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of various aldehydes, including this compound. The results indicated that it exhibited a strong ability to reduce oxidative stress markers in vitro, supporting its potential use as a dietary supplement or therapeutic agent .

Clinical Implications

In a clinical setting, breath analysis studies have shown that volatile organic compounds (VOCs), including this compound, can serve as biomarkers for specific health conditions. The presence and concentration of such compounds in exhaled breath correlate with metabolic states and disease exacerbations .

Propriétés

IUPAC Name |

9-methyldecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWCBRYYFJNRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556391 | |

| Record name | 9-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-60-4 | |

| Record name | 9-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.